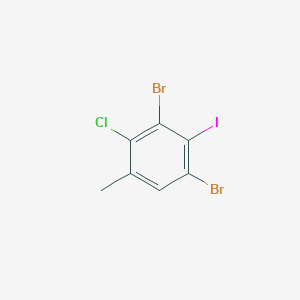

1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

Description

Significance of Polyhalogenated Aromatic Compounds in Advanced Organic Synthesis and Chemical Research

Polyhalogenated aromatic compounds, a class of molecules featuring a benzene (B151609) ring substituted with multiple halogen atoms, are of considerable importance in modern chemistry. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of value-added molecules for medicinal, agrochemical, and materials science applications. nih.govnih.gov Their utility stems from the unique reactivity of the carbon-halogen bonds, which can be selectively functionalized through various cross-coupling reactions. acs.org

Methods to functionalize arenes in a site-selective manner are highly sought after for rapidly constructing complex molecular architectures. nih.govnih.gov Polyhalogenated biaryls, for instance, are valuable motifs found in agrochemicals, pharmaceuticals, and organic materials. rsc.org The presence of multiple halogen atoms allows for sequential and site-selective reactions, providing a modular strategy for creating diverse and complex structures that would be difficult to assemble otherwise. nih.govacs.org Many small-molecule drugs used in human medicine are composed of heterocyclic subunits, which are often prepared using halogenated precursors. nih.gov

Structural Context and Theoretical Considerations of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene within Polyhalogenated Arenes

1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is a highly substituted aromatic compound. Its structure features a central benzene ring with five substituents: two bromine atoms, one chlorine atom, one iodine atom, and a methyl group. The dense substitution pattern, particularly the presence of four different halogens and an alkyl group, makes it a subject of significant theoretical interest.

Basic properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene |

| CAS Number | 1000572-58-6 a2bchem.com |

| Molecular Formula | C₇H₄Br₂ClI a2bchem.com |

| MDL Number | MFCD00052445 a2bchem.com |

The spatial arrangement of the substituents on the benzene ring gives rise to profound electronic and steric effects. wikipedia.org The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the halogen atoms (Br, Cl, I) are deactivating yet ortho-, para-directing due to a combination of their inductive and resonance effects.

Current Challenges and Research Directions in the Synthesis and Reactivity of Sterically Hindered Polyhalogenated Aromatics

The synthesis of sterically hindered polyhalogenated aromatics like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene presents formidable challenges for synthetic chemists. nih.gov The primary difficulties lie in achieving precise regioselectivity and overcoming the steric hindrance imposed by the existing substituents. fiveable.me

Controlling the position of incoming groups during electrophilic aromatic substitution is a central challenge. libretexts.org The directing effects of the substituents already on the ring determine the position of subsequent substitutions. When a mix of activating and deactivating groups is present, predicting the outcome can be complex.

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

The synthesis of polysubstituted benzenes requires careful consideration of the order in which substituents are introduced. libretexts.orglibretexts.org For a molecule like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, a multi-step synthesis would be necessary, where the order of halogenation and methylation steps is critical to achieving the desired substitution pattern. pressbooks.pub Friedel-Crafts reactions, a common method for adding alkyl groups, are often incompatible with strongly deactivated rings, adding another layer of complexity. libretexts.org

Current research focuses on developing novel synthetic methodologies to address these challenges. Site-selective cross-coupling reactions, often catalyzed by transition metals like palladium, have emerged as a powerful tool for functionalizing polyhalogenated arenes. nih.govacs.org These methods can offer high selectivity that is governed by electronic, steric, or directing-group-controlled processes, allowing for the controlled construction of complex aromatic molecules that are otherwise difficult to access. nih.gov Overcoming the limitations of conventional syntheses remains a critical goal in the field. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-chloro-2-iodo-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClI/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSVOTCRPSZXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Br)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Intramolecular/intermolecular Interactions in 1,3 Dibromo 4 Chloro 2 Iodo 5 Methylbenzene Systems

Electrophilic Aromatic Substitution (EAS) Pathways on Highly Substituted Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The facility and regioselectivity of this reaction are profoundly affected by the substituents already present on the ring. wikipedia.orglibretexts.org

Influence of Multiple Halogen and Methyl Substituents on Ring Activation/Deactivation

Substituents on a benzene ring can be broadly categorized as either activating or deactivating towards electrophilic attack. wikipedia.org Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. wikipedia.org This effect is governed by a combination of inductive and resonance effects. openstax.org

Halogens (Br, Cl, I): Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. openstax.orgpressbooks.pub However, they possess lone pairs of electrons that can be donated to the ring through resonance, which can stabilize the carbocation intermediate (arenium ion) formed during the reaction. openstax.orglibretexts.org This resonance effect, although weaker than the inductive effect, is crucial for their directing properties. openstax.org The deactivating nature of halogens follows the order of electronegativity, with more electronegative halogens being less deactivating. libretexts.org The size of the halogen also plays a role; as the size increases, the reactivity of the ring generally decreases. libretexts.org In 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the cumulative inductive effect of four halogen atoms significantly deactivates the ring towards electrophilic attack.

Methyl Group (-CH3): The methyl group is an activating substituent. msu.edu It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate and increasing the reaction rate. libretexts.org

Steric Hindrance and Directing Effects in EAS Reactions

Substituents not only affect the rate of EAS but also direct the incoming electrophile to specific positions on the ring. wikipedia.org

Directing Effects:

Halogens: Despite being deactivating, halogens are ortho, para-directors. pressbooks.publibretexts.org This is because the resonance stabilization of the arenium ion is most effective when the electrophile attacks at the positions ortho or para to the halogen. openstax.orgyoutube.com

Methyl Group: The methyl group is also an ortho, para-director due to its electron-donating nature which stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.org

Steric Hindrance: In highly substituted rings, the sheer physical size of the substituents can block access to certain positions. youtube.com This steric hindrance can override the electronic directing effects. libretexts.orgyoutube.com For an incoming electrophile, approaching a position flanked by bulky substituents is sterically demanding and therefore less favorable. youtube.com In 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, all available positions for substitution are ortho to at least two large halogen atoms, leading to significant steric hindrance. The position between two substituents is generally the last to be substituted. uomustansiriyah.edu.iq

When multiple substituents are present, the directing effects can either reinforce or oppose each other. wou.edu In general, the most activating group dictates the position of substitution. However, in a molecule as sterically congested as 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, predicting the precise outcome of an EAS reaction is challenging and steric factors are likely to play a dominant role.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyhalogenated Arenes

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org Polyhalogenated arenes can participate in SNAr reactions through different mechanistic pathways.

Addition-Elimination (Meisenheimer Complex) Pathways

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.com This process involves two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . openstax.orgwikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. openstax.org

For this pathway to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orglibretexts.org

In 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the halogens, while deactivating in EAS, are not strong enough EWGs to facilitate SNAr via the Meisenheimer complex pathway under standard conditions. Nitro groups are typical examples of the strong activating groups required for this mechanism. chemistrysteps.com

Elimination-Addition (Benzyne Intermediate) Pathways

An alternative mechanism for SNAr, which does not require activation by EWGs, is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. pearson.comunacademy.com This mechanism typically occurs under forcing conditions, such as high temperatures or the use of very strong bases (e.g., sodium amide). unacademy.com

The steps involved are:

Elimination: A strong base abstracts a proton from the position ortho to a leaving group. youtube.com This is followed by the elimination of the leaving group, resulting in the formation of a triple bond within the benzene ring, creating the benzyne intermediate. youtube.com

Addition: The nucleophile then attacks one of the carbons of the triple bond in the benzyne intermediate. youtube.com

Protonation: The resulting carbanion is protonated to yield the final product. youtube.com

For polyhalogenated arenes like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the presence of multiple halogens could potentially allow for the formation of a benzyne intermediate, provided a strong base is used and there is a hydrogen atom ortho to one of the halogen leaving groups. The regioselectivity of the subsequent nucleophilic attack on the unsymmetrical benzyne intermediate would depend on the electronic effects of the remaining substituents.

Non-Covalent Halogen-π and π-π Interactions in Halogenated Aromatic Systems

Beyond covalent reactions, the electron distribution in halogenated aromatic systems gives rise to important non-covalent interactions that influence their physical properties and supramolecular chemistry.

Halogen-π Interactions: A halogen bond is a directional, non-covalent interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a nucleophilic region, such as the π-electron cloud of an aromatic ring. nih.gov These interactions are driven by electrostatics and dispersion forces. rsc.orgresearchgate.net The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl). nih.gov In systems containing 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the iodine and bromine atoms are capable of forming significant halogen-π interactions with other aromatic rings.

Characterization of σ-Hole Interactions

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, opposite to the covalent bond. nih.gov This electron-deficient area can engage in attractive, noncovalent interactions with electron-rich sites such as lone pairs, anions, or π-systems. nih.gov In 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the iodine and bromine atoms are the primary contributors to σ-hole interactions due to their greater polarizability compared to chlorine.

The strength of the σ-hole is influenced by the electronegativity and polarizability of the halogen atom. For the halogens present in the title compound, the σ-hole strength generally follows the trend I > Br > Cl. The electron-withdrawing nature of the benzene ring further enhances the positive potential of the σ-holes on the attached halogens.

Theoretical studies on various polyhalogenated benzene derivatives have provided insights into the nature of these interactions. researchgate.net Density Functional Theory (DFT) calculations are often employed to model and quantify the strength of σ-hole interactions. These calculations can predict the geometry and energy of halogen bonding, a specific type of σ-hole interaction where a halogen atom acts as the electrophilic species.

In a crystalline solid of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, one would expect to observe a variety of halogen bonds (XBs). These can include interactions between the halogen atoms of one molecule and a region of negative electrostatic potential on a neighboring molecule, such as a lone pair on another halogen or the π-electron cloud of the benzene ring. The directionality of these interactions is a key feature, with the C-X···Nu (where X is the halogen and Nu is a nucleophile) angle typically being close to 180°. mdpi.com

Research on closely related compounds, such as 1,3-dibromo-2-iodo-5-nitrobenzene, has shown that the substitution of one halogen for another can significantly reorganize the network of halogen bonds in the crystal structure. nih.gov In some instances, unconventional halogen bonds have been observed where a more electronegative halogen acts as a donor to a less electronegative one, for example, Brδ+⋯Iδ-. nih.gov

Table 1: General Characteristics of σ-Hole Interactions for Halogens in Aromatic Systems

| Halogen Atom | Relative Polarizability | Typical σ-Hole Magnitude (Arbitrary Units) | Common Interacting Partners |

| Iodine (I) | High | Strong | Lone pairs (O, N, S), π-systems, other halogens |

| Bromine (Br) | Moderate | Moderate | Lone pairs (O, N, S), π-systems, other halogens |

| Chlorine (Cl) | Low | Weak | Strong lone pair donors |

This table provides illustrative data based on general principles of halogen bonding and is not derived from experimental data for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

Influence of Halogen-π Interactions on Molecular Recognition and Self-Assembly

Halogen-π interactions are a specific subset of σ-hole interactions where the electron-rich π-system of an aromatic ring acts as the nucleophilic partner. In the context of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, both intramolecular and intermolecular halogen-π interactions can occur.

Intermolecularly, the halogen atoms (particularly iodine and bromine) of one molecule can be attracted to the π-face of the benzene ring of a neighboring molecule. This type of interaction plays a significant role in the self-assembly of molecules in the solid state, influencing the crystal packing and morphology. The geometry of this interaction can vary, ranging from a perpendicular orientation of the halogen atom over the center of the aromatic ring to a more displaced position.

Theoretical calculations on benzene derivatives have been used to quantify the strength of these interactions. banglajol.info The interaction energy is dependent on the nature of the halogen and the electronic properties of the aromatic ring. Electron-withdrawing substituents on the halogen-bearing ring and electron-donating substituents on the π-system generally lead to stronger interactions.

The presence of multiple halogen atoms in 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene allows for the formation of complex supramolecular architectures driven by a combination of halogen-π and other noncovalent forces, such as π-π stacking and C-H···X hydrogen bonds. mdpi.comias.ac.in The interplay of these various interactions is a key factor in molecular recognition, where the specific arrangement and nature of the halogens can lead to selective binding with other molecules.

The propeller-like structure that can be adopted by hexasubstituted benzene derivatives, where peripheral rings are oriented almost perpendicularly to the central ring, can favor intramolecular interactions while disfavoring intermolecular π-π stacking. mdpi.com While 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is not a hexasubstituted derivative in the same vein, the steric crowding of the substituents can influence the planarity of the molecule and the accessibility of the π-system, thereby modulating the strength and nature of halogen-π interactions.

Table 2: Illustrative Interaction Energies for Halogen-π Interactions with Benzene

| Halogen Donor (in C6H5X) | Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| C6H5I | I···π | ~3.5 | -2.0 to -4.0 |

| C6H5Br | Br···π | ~3.6 | -1.5 to -3.0 |

| C6H5Cl | Cl···π | ~3.7 | -1.0 to -2.0 |

This table presents typical calculated values for halogen-π interactions with an unsubstituted benzene ring and serves as an estimation for the interactions involving 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

Computational and Theoretical Investigations of 1,3 Dibromo 4 Chloro 2 Iodo 5 Methylbenzene

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for elucidating the electronic properties of molecules. These approaches allow for a detailed examination of electron distribution and orbital interactions, which are fundamental to understanding a molecule's reactivity and physical properties.

The distribution of electron density in 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is significantly influenced by the presence of multiple halogen substituents with varying electronegativities, alongside the electron-donating methyl group. An electrostatic potential map would reveal regions of positive and negative charge on the molecular surface. It is anticipated that the iodine atom, being the most polarizable of the halogens present, would exhibit a region of positive electrostatic potential (a sigma-hole), making it a potential site for nucleophilic attack or halogen bonding. Conversely, the bromine and chlorine atoms, being more electronegative, would create regions of negative electrostatic potential. The interplay of these electronic effects governs the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the HOMO is likely to be a π-orbital associated with the benzene (B151609) ring, with significant contributions from the halogen p-orbitals. The LUMO is expected to be a π*-antibonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational methods are also employed to predict the feasibility and rates of chemical reactions involving 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

The standard enthalpy of formation (ΔHf°) for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene can be calculated using high-level theoretical methods. This value is a fundamental measure of the molecule's thermodynamic stability. Furthermore, by calculating the Gibbs free energies of reaction (ΔGrxn), the spontaneity of potential reactions, such as nucleophilic substitution or metal-halogen exchange, can be predicted. These calculations are vital for designing synthetic routes and understanding the compound's potential transformations.

To understand the kinetics of reactions involving this compound, transition state theory is applied. Computational modeling can identify the structure of the transition state for a given reaction pathway and determine its energy, known as the activation energy or reaction barrier. A higher reaction barrier corresponds to a slower reaction rate. For instance, modeling the transition states for nucleophilic aromatic substitution at different positions on the benzene ring would reveal the most kinetically favored reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, MD simulations can be used to explore its conformational landscape, particularly the rotation of the methyl group and potential, albeit limited, out-of-plane vibrations of the bulky substituents. More importantly, MD simulations can elucidate how molecules of this compound interact with each other in the condensed phase, predicting properties such as packing in a crystal lattice and the nature of intermolecular forces, which are likely to be dominated by van der Waals interactions and halogen bonding.

Advanced Spectroscopic Characterization Techniques for Highly Substituted Halogenated Methylbenzenes

Vibrational Spectroscopy (Infrared and Raman) for C-X Stretching Frequencies and Bond Character

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of molecules like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene. These techniques provide insights into the various vibrational modes within the molecule, with particular utility in identifying the stretching frequencies of carbon-halogen (C-X) bonds. The energy of these vibrations, and thus their spectral position, is sensitive to the mass of the halogen atom and the strength of the C-X bond.

For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the IR and Raman spectra are expected to be complex, particularly in the fingerprint region (below 1500 cm⁻¹), due to the numerous vibrational modes associated with the polysubstituted benzene (B151609) ring. The key diagnostic bands are the C-X stretching vibrations. As the mass of the halogen increases, the vibrational frequency of the corresponding C-X bond decreases. Consequently, the C-Cl, C-Br, and C-I stretching frequencies will appear in distinct regions of the spectrum.

The C-Cl stretching vibration is anticipated to be in the range of 850-550 cm⁻¹. mzcloud.orgorganicchemistrydata.org The two C-Br stretching vibrations are expected at lower wavenumbers, typically between 690-515 cm⁻¹. mzcloud.orgorganicchemistrydata.org The C-I stretch is expected at the lowest frequency of the carbon-halogen bonds, generally appearing below 600 cm⁻¹.

In addition to the C-X vibrations, other characteristic bands would be present. The aromatic C-H stretch of the lone ring proton would be observed above 3000 cm⁻¹. libretexts.org Aromatic C-C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. libretexts.org Vibrations associated with the methyl group, including symmetric and asymmetric C-H stretching, would be found in the 2900-3000 cm⁻¹ range.

The following table summarizes the predicted key vibrational frequencies for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

Predicted Vibrational Frequencies for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-Br Stretch | 690 - 515 | IR, Raman |

| C-I Stretch | < 600 | IR, Raman |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. For a highly substituted compound like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, various NMR experiments, including ¹H NMR, ¹³C NMR, and potentially halogen NMR, would provide a comprehensive picture of its atomic connectivity and electronic environment.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is expected to be relatively simple, providing clear information about the proton environments. The molecule contains two distinct sets of protons: the single aromatic proton on the benzene ring and the three protons of the methyl group.

The three protons of the methyl group (-CH₃) are chemically equivalent and would therefore appear as a single sharp singlet in the spectrum. The chemical shift of these protons is influenced by the aromatic ring and the surrounding halogen substituents. It is expected to appear in the range of 2.3 - 2.6 ppm.

The single aromatic proton is situated on a carbon atom of the benzene ring and its chemical shift is significantly affected by the deshielding effects of the adjacent halogen atoms. This proton would also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is predicted to be in the downfield region, likely between 7.5 and 8.0 ppm.

Predicted ¹H NMR Data for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.0 | Singlet | 1H |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, seven distinct signals are expected, corresponding to the six unique carbon atoms of the benzene ring and the one carbon atom of the methyl group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the halogen and methyl substituents.

The carbon atom of the methyl group is expected to have a chemical shift in the range of 20-25 ppm. The six aromatic carbons will appear in the typical range for substituted benzenes, approximately 120-145 ppm. The carbons directly bonded to the electronegative halogen atoms will experience the most significant shifts. Specifically, the carbon bonded to iodine may show a chemical shift at a relatively higher field (lower ppm value) than expected based solely on electronegativity, due to the "heavy atom effect."

Predicted ¹³C NMR Chemical Shifts for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| Aromatic C-H | 130 - 140 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-I | 95 - 110 |

| Aromatic C-CH₃ | 138 - 142 |

Halogen NMR (e.g., ¹⁹F NMR, ¹²⁷I NMR) for Halogen Environment and Bonding

Halogen NMR can provide direct information about the chemical environment of the halogen atoms. In the case of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, ¹²⁷I NMR would be the relevant technique for the iodine substituent.

However, ¹²⁷I NMR spectroscopy is often challenging for covalently bonded iodine in asymmetric environments. The ¹²⁷I nucleus is a quadrupolar nucleus (spin I = 5/2), which can lead to very broad signals, often too broad to be detected by standard high-resolution NMR spectrometers. The line width of the signal is highly dependent on the symmetry of the electronic environment around the iodine atom. For a molecule like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the low symmetry around the iodine atom would be expected to result in an extremely broad resonance, making its detection and interpretation difficult. While theoretically possible, obtaining a useful high-resolution ¹²⁷I NMR spectrum for this compound would be a significant technical challenge.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene (C₇H₄Br₂ClI), the mass spectrum would exhibit a distinctive molecular ion peak cluster. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion, which would aid in its identification.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a methyl group. The fragmentation of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene would likely involve the initial loss of the methyl radical (CH₃•) to form a stable cation. Subsequent fragmentation could involve the sequential loss of halogen atoms. The relative abundance of the fragment ions would depend on the strengths of the respective C-X bonds and the stability of the resulting ions.

Predicted Key Ions in the Mass Spectrum of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

| Ion | Formula | Description |

| [M]⁺ | [C₇H₄Br₂ClI]⁺ | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₁Br₂ClI]⁺ | Loss of a methyl radical |

| [M-Br]⁺ | [C₇H₄BrClI]⁺ | Loss of a bromine radical |

| [M-I]⁺ | [C₇H₄Br₂Cl]⁺ | Loss of an iodine radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accurate mass measurement enables the unambiguous determination of the elemental formula of the compound. For C₇H₄Br₂ClI, the calculated exact mass of the molecular ion, considering the most abundant isotopes (¹H, ¹²C, ⁷⁹Br, ³⁵Cl, and ¹²⁷I), provides a definitive confirmation of its elemental composition.

The theoretical exact mass of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene is a critical piece of data for its unequivocal identification.

Calculated Exact Mass for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene

| Molecular Formula | Isotopes | Calculated Exact Mass |

| C₇H₄Br₂ClI | ¹²C₇¹H₄⁷⁹Br₂³⁵Cl¹²⁷I | 409.7342 |

Chemical Ionization Mass Spectrometry (CI-MS) for Mechanistic Insights

Chemical Ionization Mass Spectrometry (CI-MS) serves as a powerful analytical technique for elucidating the structure and fragmentation mechanisms of complex molecules like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene. As a "soft" ionization method, CI typically imparts less energy to the analyte molecule compared to Electron Ionization (EI), resulting in a lower degree of fragmentation and a more prominent molecular ion peak, which is crucial for determining the molecular weight. core.ac.uk In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is ionized, and these primary ions then react with the analyte molecule in the gas phase to produce analyte ions, most commonly through proton transfer, leading to the formation of a protonated molecule, [M+H]⁺.

For a highly substituted halogenated methylbenzene, the fragmentation pattern in CI-MS is dictated by the relative stability of the resulting carbocations and the bond strengths of the carbon-halogen bonds. The C–I bond is the weakest among the carbon-halogen bonds present in the molecule, followed by C–Br and then C–Cl. Consequently, the initial and most significant fragmentation pathway is expected to be the cleavage of the C–I bond. Subsequent fragmentations would likely involve the loss of bromine atoms, the chlorine atom, or the methyl group.

The analysis provides mechanistic insights by observing the sequential loss of neutral fragments from the protonated molecular ion. For instance, the detection of an ion corresponding to [M+H-HI]⁺ would confirm the initial loss of a hydrogen iodide molecule, a common fragmentation channel. The distinct isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are invaluable for confirming the presence of these halogens in the fragment ions, thereby aiding in the reconstruction of the fragmentation cascade. docbrown.info The study of these fragmentation pathways helps in understanding the gas-phase ion chemistry and stability of halogenated aromatic compounds. core.ac.uk

| Ion Formula | Predicted m/z (using most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I) | Postulated Fragmentation Pathway |

|---|---|---|

| [C₇H₄Br₂ClI + H]⁺ | 425 | Protonated molecular ion ([M+H]⁺) |

| [C₇H₅Br₂Cl]⁺ | 298 | Loss of iodine atom from M⁺ or HI from [M+H]⁺ |

| [C₇H₄BrClI + H]⁺ | 346 | Loss of a bromine atom from [M+H]⁺ |

| [C₇H₄Br₂I + H]⁺ | 390 | Loss of a chlorine atom from [M+H]⁺ |

| [C₆HBr₂ClI + H]⁺ | 410 | Loss of methyl group (as methane) from [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information on the electronic transitions within a molecule. For aromatic compounds such as 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary electronic transitions observed are of the π → π* type, originating from the conjugated π-system of the benzene ring, which acts as the principal chromophore. hnue.edu.vn

In unsubstituted benzene, characteristic absorption bands, often referred to as the E-bands (E1 and E2) and the B-band, are observed. The presence of multiple substituents—a methyl group and four halogen atoms—on the benzene ring significantly modifies the absorption spectrum. The methyl group and the halogen atoms (Cl, Br, I) act as auxochromes. These groups, particularly the halogens with their non-bonding electron pairs (n electrons), can engage in resonance with the benzene ring. This interaction increases the extent of the π-electron system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hnue.edu.vnlibretexts.org Consequently, a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity) of the primary π → π* transition bands are expected compared to unsubstituted benzene. youtube.com The iodine atom, being the largest and most polarizable of the halogens present, is anticipated to exert the most substantial bathochromic effect.

Furthermore, in concentrated solutions or the solid state, highly substituted aromatic systems can exhibit intermolecular charge-transfer (CT) phenomena. mdpi.com These interactions occur between an electron-donor molecule and an electron-acceptor molecule, or between electron-rich and electron-poor regions of adjacent molecules. This can lead to the formation of a new, broad, and often weak absorption band at a longer wavelength than the transitions inherent to the individual molecules. tudublin.ieconicet.gov.ar The study of these CT bands using techniques like transient absorption spectroscopy can provide insights into the electronic coupling between molecules and the dynamics of charge separation and recombination processes. nih.gov

| Transition Type | Parent Chromophore (Benzene) λₘₐₓ (nm) | Expected Effect of Substituents (-CH₃, -Cl, -Br, -I) | Rationale |

|---|---|---|---|

| π → π* (Primary, E-bands) | ~184, ~204 | Bathochromic Shift (to longer λ) & Hyperchromic Effect (increased intensity) | Auxochromic groups extend conjugation and increase transition probability. youtube.com |

| π → π* (Secondary, B-band) | ~255 | Bathochromic Shift & Loss of fine structure | Substitution disrupts the symmetry of the benzene ring, making the transition more allowed. youtube.com |

| Intermolecular Charge Transfer | N/A (not intrinsic) | Appearance of a new, broad band at longer λ | Occurs due to electronic interaction between adjacent molecules in high concentration or solid state. mdpi.com |

Derivatization and Further Functionalization Strategies for Complex Polyhalogenated Methylbenzenes

Transformation of Halogen Atoms into Organometallic Reagents for Carbon-Carbon Bond Formation

The presence of multiple halogen atoms on the benzene (B151609) ring of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene provides several sites for the formation of organometallic reagents, which are pivotal intermediates for constructing new carbon-carbon bonds. The selection of the appropriate organometallic route and reaction conditions is crucial for achieving regioselectivity, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).

Preparation and Reactivity of Aryl Lithium and Grignard Reagents

The generation of aryl lithium and Grignard reagents from polyhalogenated compounds is a cornerstone of synthetic organic chemistry. slideshare.net These reactions typically proceed via either direct metal insertion or, more commonly for polyhalogenated systems, metal-halogen exchange. The selectivity of this exchange is dictated by the stability of the resulting carbanion and the lability of the carbon-halogen bond.

For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the order of reactivity for metal-halogen exchange is well-defined: the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds, which are in turn more reactive than the carbon-chlorine bond. wikipedia.org

Aryl Lithium Reagents : Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) would selectively initiate a lithium-halogen exchange at the most reactive C-I bond. wikipedia.org This produces the corresponding aryl lithium species, 2,6-dibromo-3-chloro-4-lithiio-1-methylbenzene, leaving the bromine and chlorine atoms intact. This intermediate is a powerful nucleophile and can react with a wide array of electrophiles.

Grignard Reagents : The formation of a Grignard reagent can be achieved by reacting the substrate with magnesium metal. However, for polyhalogenated systems, regioselective Br/Mg exchange reagents like sBu₂Mg·2LiOR can offer milder conditions and improved selectivity. uni-muenchen.de In the case of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, selective formation of the Grignard reagent at the iodine position would be challenging due to competing reactions at the more reactive C-I bond and potential for side reactions. A more controlled approach would be a halogen/magnesium exchange, which again would preferentially occur at the C-I bond, followed by the C-Br bonds. uni-muenchen.de

The reactivity of these organometallic intermediates allows for the introduction of various carbon-based functional groups.

| Reagent Type | Typical Conditions | Selective Site of Formation | Subsequent Reaction Example |

| Aryl Lithium | n-BuLi, THF, -78 °C | C2-Iodo position | Quenching with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol. |

| Grignard Reagent | Mg(0), THF or I/Mg exchange | C2-Iodo position (preferentially) | Reaction with CO₂ followed by acidic workup to yield a carboxylic acid. |

Suzuki-Miyaura, Stille, Negishi, and Heck Coupling Reactions on Polyhalogenated Substrates

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and offer excellent functional group tolerance. yonedalabs.comyoutube.com The key to selectivity in polyhalogenated substrates lies in the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. nih.gov The established reactivity order is C–I > C–Br > C–Cl. rsc.orgwikipedia.org This hierarchy allows for the stepwise and site-selective functionalization of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. yonedalabs.com By carefully selecting the catalyst, ligands, and reaction conditions, a boronic acid or ester can be coupled selectively at the C-I bond of the substrate. researchgate.netacs.org Forcing conditions, such as higher temperatures, might be required to react the less reactive C-Br bonds in a subsequent step. nih.gov

Stille Coupling : Involving the reaction of an organostannane reagent with an organic halide, the Stille coupling follows the same reactivity principles. openochem.orgwikipedia.org The C-I bond will react preferentially, allowing for the introduction of an organic group from the stannane reagent at the C2 position. rsc.org The toxicity of tin compounds is a notable drawback of this method. wikipedia.orgorganic-chemistry.org

Negishi Coupling : This reaction utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The chemoselectivity for C-I over C-Br and C-Cl is pronounced, making it an excellent method for the initial, selective functionalization of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene. wikipedia.org

Heck Coupling : The Heck reaction couples the organic halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds selectively at the most reactive C-I bond, allowing for the formation of a substituted alkene at the C2 position of the benzene ring. wikipedia.org

| Coupling Reaction | Organometallic Reagent | General Reactivity Order | Selective Functionalization Site |

| Suzuki-Miyaura | R-B(OH)₂ | C-I > C-Br > C-Cl | C2-Iodo |

| Stille | R-Sn(Alkyl)₃ | C-I > C-Br > C-Cl | C2-Iodo |

| Negishi | R-Zn-X | C-I > C-Br > C-Cl | C2-Iodo |

| Heck | Alkene | C-I > C-Br > C-Cl | C2-Iodo |

Regioselective C-H Functionalization for Introducing Diverse Moieties

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. researchgate.netyoutube.com For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, there is only one available C-H bond, at the C6 position. The challenge lies in activating this sterically hindered and electronically influenced position.

Catalytic C-H Borylation and Other C-H Activation Methods

Iridium-catalyzed C-H borylation is a prominent method for converting a C-H bond into a versatile C-B bond, which can then be used in subsequent reactions like Suzuki-Miyaura coupling. researchgate.net The regioselectivity of this reaction is often governed by steric factors. acs.orgnih.gov

In the case of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the single C-H bond at C6 is flanked by a methyl group at C5 and a bromine atom at C1. This steric crowding presents a significant challenge for catalyst access. While iridium catalysts with bulky ligands have been developed to direct borylation to less hindered positions (e.g., para-selective borylation), the steric hindrance at the C6 position of this pentasubstituted ring would likely make this transformation difficult. acs.orgnih.gov Other transition metal-catalyzed C-H activation methods, often guided by directing groups, face similar steric challenges. nih.gov

Direct Functionalization at Unsubstituted Aromatic Positions

Direct functionalization at the C6 position without proceeding through a borylation step would also be challenging. Methods like Friedel-Crafts reactions are generally incompatible with the highly substituted and deactivated nature of the ring. More modern approaches using photoredox catalysis have shown promise for the direct functionalization of C-H bonds in polycyclic aromatic hydrocarbons, but their application to a sterically congested, single C-H site on a polyhalogenated benzene would require specific investigation. nih.govrsc.org The success of any direct functionalization at this position would heavily depend on overcoming the significant steric hindrance imposed by the adjacent bromine and methyl groups.

Introduction of Heteroatom-Containing Functional Groups

Introducing functional groups containing heteroatoms (e.g., N, O, S) can be achieved through several synthetic routes. pressbooks.pubpressbooks.pub For polyhalogenated aromatic compounds, transition-metal-catalyzed cross-coupling reactions are typically the most effective methods.

Nucleophilic aromatic substitution (SNAr) is generally not feasible on this substrate. SNAr reactions require strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack, which are absent in 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene.

Instead, palladium-catalyzed reactions like Buchwald-Hartwig amination (for C-N bond formation) and related couplings for C-O and C-S bond formation are the preferred methods. These reactions follow the same principles of chemoselectivity based on the oxidative addition of C-X bonds as the carbon-carbon coupling reactions discussed previously.

Buchwald-Hartwig Amination : This reaction would selectively occur at the C-I bond, allowing for the introduction of a primary or secondary amine at the C2 position.

Ullmann Condensation : A copper-catalyzed reaction that can be used to form C-O or C-N bonds, also expected to show selectivity for the C-I bond.

The predictable reactivity hierarchy (C-I > C-Br > C-Cl) is crucial for the controlled, stepwise introduction of different heteroatom-containing moieties, enabling the synthesis of highly complex and diverse molecular architectures from the 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene scaffold.

Nucleophilic Substitution of Halogens by Oxygen, Nitrogen, or Sulfur Nucleophiles

The reactivity of polyhalogenated methylbenzenes, such as 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, in nucleophilic aromatic substitution (SNAr) reactions is governed by the nature and position of the halogen substituents and the presence of other functional groups on the aromatic ring. The substitution of a halogen is typically facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the case of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, the relative reactivity of the halogens towards nucleophilic attack is influenced by both the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the electronic environment of the carbon atom to which they are attached.

Generally, the iodine atom is the most labile leaving group in nucleophilic aromatic substitution reactions due to its lower bond dissociation energy compared to bromine and chlorine. However, the position of the halogen and steric hindrance also play crucial roles. In this specific compound, the iodine is at the sterically hindered C-2 position, flanked by a bromine and a methyl group, which might affect its reactivity.

Reactions with Oxygen Nucleophiles:

Polyhalogenated benzenes can react with oxygen nucleophiles, such as alkoxides and phenoxides, to form ethers. For a compound like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, a selective substitution of one of the halogens, likely the iodine or one of the bromines, could be achieved under controlled conditions. The reaction would typically require a strong base and elevated temperatures. For instance, reaction with sodium methoxide in methanol or a polar aprotic solvent like dimethylformamide (DMF) would be expected to yield a methoxy-substituted derivative. The regioselectivity of the substitution would depend on the specific reaction conditions and the relative activation of the different C-X bonds.

Reactions with Nitrogen Nucleophiles:

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace halogens from polyhalogenated aromatic rings to form the corresponding anilines or N-substituted anilines. These reactions are fundamental in the synthesis of various biologically active compounds and materials. The reaction of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene with a nitrogen nucleophile would likely proceed at one of the more reactive halogen sites. For example, treatment with ammonia in the presence of a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination) could lead to the formation of a polyhalogenated aniline.

Reactions with Sulfur Nucleophiles:

Sulfur nucleophiles, such as thiols and thiophenols, are generally very effective in nucleophilic aromatic substitution reactions. The reaction of polyhalogenated methylbenzenes with thiolates can provide access to aryl sulfides. For 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, reaction with a thiol, such as thiophenol, in the presence of a base would be expected to result in the displacement of one of the halogens to form the corresponding thioether. The high nucleophilicity of the thiolate anion often allows these reactions to proceed under milder conditions compared to those with oxygen or nitrogen nucleophiles.

Interactive Data Table: Representative Nucleophilic Substitution Reactions on a Polyhalogenated Methylbenzene Model

The following table provides illustrative examples of potential nucleophilic substitution reactions based on the known reactivity of similar polyhalogenated aromatic compounds. The specific outcomes for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene would require experimental verification.

| Nucleophile | Reagent | Solvent | Typical Conditions | Potential Product(s) |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | 80-120 °C | Methoxy-dibromo-chloro-iodomethylbenzene |

| Nitrogen | Aniline (PhNH₂) | Toluene | Pd catalyst, base, 100 °C | N-Phenyl-dibromo-chloro-iodomethylaniline |

| Sulfur | Thiophenol (PhSH) | DMF | Base (e.g., K₂CO₃), 60-100 °C | Phenylthio-dibromo-chloro-iodomethylbenzene |

Synthesis of Precursors for Complex Chemical Architectures

Polyhalogenated aromatic compounds are valuable building blocks in organic synthesis, serving as precursors for the construction of more complex molecular architectures through various cross-coupling and functionalization reactions. The multiple halogen atoms on a molecule like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene offer several handles for sequential and site-selective modifications, enabling the synthesis of highly substituted and functionally diverse molecules.

One of the most powerful strategies for the functionalization of polyhalogenated arenes is through palladium-catalyzed cross-coupling reactions. The differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective reactions at different positions. For instance, the C-I bond can be selectively coupled under milder conditions (e.g., Sonogashira, Suzuki, or Stille coupling) while leaving the C-Br and C-Cl bonds intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy.

For example, a Sonogashira coupling of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene with a terminal alkyne would be expected to occur selectively at the C-2 position, replacing the iodine atom. The resulting polyhalogenated aryl alkyne could then undergo further coupling reactions at the bromine or chlorine positions to build up molecular complexity.

Similarly, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the most reactive halogen site. By carefully choosing the catalyst, ligands, and reaction conditions, a high degree of control over the selectivity of these transformations can be achieved.

Furthermore, polyhalogenated methylbenzenes can be used as precursors for organometallic reagents. For instance, selective metal-halogen exchange, typically with an organolithium reagent at low temperatures, can generate a reactive aryllithium species. The position of the lithiation is often directed by the most acidic proton or the most easily exchanged halogen (usually iodine or bromine). This in-situ generated organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, such as carboxyl, hydroxyl, or silyl groups.

The strategic and sequential functionalization of a polyhalogenated scaffold like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene thus provides a versatile platform for the synthesis of complex organic molecules with precisely controlled substitution patterns, which are of interest in medicinal chemistry, materials science, and agrochemicals.

Conclusion and Outlook on Future Research Directions for Polyhalogenated Methylbenzenes

Summary of Key Advances in the Synthesis and Reactivity of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene Analogs

The synthesis of polyhalogenated methylbenzenes, including analogs of 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, relies on a toolkit of classic and modern organic reactions. The introduction of multiple, distinct halogen substituents onto a methylbenzene core requires careful strategic planning, often involving multi-step sequences.

Key synthetic strategies typically involve electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Starting from methylbenzene (toluene), halogens can be introduced onto the aromatic ring. The methyl group is an ortho-, para-director, meaning it guides incoming electrophiles to the positions adjacent to and opposite it on the ring. libretexts.orgchemguide.co.uk The synthesis of a highly substituted compound like 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene would likely involve a sequence of halogenation steps, potentially combined with other reactions like nitration followed by reduction and diazotization to introduce iodine. libretexts.org

Recent advances in synthetic methodology have focused on improving the efficiency and selectivity of these transformations. Milder and more efficient methods for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related compounds have been developed, moving away from harsh reaction conditions that often lead to low yields. researchgate.net These include transition-metal-catalyzed cross-coupling reactions, which are fundamental to the subsequent functionalization of these polyhalogenated building blocks. researchgate.net

The reactivity of the halogen atoms in these analogs is a cornerstone of their utility. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl. researchgate.net This differential reactivity allows for the sequential and selective functionalization of different positions on the aromatic ring, making polyhalogenated arenes powerful intermediates in the synthesis of complex molecules. acs.org

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Bond Strength | Reactivity in Oxidative Addition |

|---|---|---|

| Iodine (I) | Weakest | Highest |

| Bromine (Br) | Intermediate | Intermediate |

Emerging Methodologies and Challenges in Site-Selective Functionalization

A significant challenge in the chemistry of polyhalogenated aromatics is achieving site-selective functionalization, especially when multiple identical halogens are present. acs.orgnih.govnih.gov The ability to target a specific C-X bond for reaction while leaving others intact is crucial for efficient synthesis. nih.gov

Emerging Methodologies:

Ligand and Additive/Solvent Control: The choice of ligand on the metal catalyst or the use of specific additives and solvents can dramatically influence which halogen is targeted for reaction. These components can alter the steric and electronic environment around the catalyst, favoring oxidative addition at a specific site. nih.govnih.gov

Directing Groups: A functional group pre-installed on the molecule can coordinate to the metal catalyst, directing it to a nearby C-X bond. This strategy provides a powerful way to control regioselectivity. nih.gov

Photochemically Initiated Processes: The use of light to initiate cross-coupling reactions is an emerging area that can offer alternative selectivity patterns compared to traditional thermal methods. nih.gov Merging photoredox catalysis with C-H activation allows for reactions under milder conditions. beilstein-journals.org

Palladium/Norbornene Cooperative Catalysis: This strategy enables the functionalization of C-H bonds ortho to an existing halide, allowing for difunctionalization of arenes and heteroarenes. uchicago.edu

Key Challenges:

Predicting Selectivity: Despite advances, predicting the outcome of a site-selective reaction can be difficult due to the subtle interplay of steric, electronic, and coordination effects. nih.gov

Reactivity of C-Cl Bonds: The strength of the carbon-chlorine bond makes its activation more challenging compared to C-Br and C-I bonds, often requiring more specialized catalytic systems. researchgate.net

Functional Group Tolerance: Developing reactions that are tolerant of a wide range of other functional groups on the molecule is essential for their broad application in complex molecule synthesis. researchgate.net

Potential for Designed Polyhalogenated Aromatic Building Blocks in Advanced Materials and Catalysis Research

Polyhalogenated aromatic compounds, including substituted methylbenzenes, are not just synthetic intermediates but also foundational building blocks for advanced materials and catalysts. klinger-lab.denih.gov Their rigid structures and the ability to precisely install functional groups make them ideal for creating materials with tailored properties.

Advanced Materials:

Organic Electronics: Polycyclic aromatic hydrocarbons (PAHs), often synthesized from halogenated precursors, are widely investigated as organic semiconductors. mun.caresearchgate.net They are used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The introduction of halogens and other functional groups can tune the electronic properties (e.g., LUMO levels) and solid-state packing of these materials, which in turn influences their performance. ed.ac.uk

Functional Polymers: Polyhalogenated aromatics can be used as monomers or cross-linkers to create polymers with specific properties. For example, they can be incorporated into polymersomes for applications in drug delivery or used to create materials with high thermal stability or specific optical properties. nih.govresearchgate.net The development of multifunctional building blocks is key to creating complex and responsive polymer architectures. klinger-lab.de

Catalysis Research:

Ligand Synthesis: The site-selective functionalization of polyhalogenated arenes allows for the synthesis of complex, multi-dentate ligands for transition metal catalysts. The precise positioning of coordinating atoms can lead to catalysts with enhanced activity, selectivity, and stability.

Heterogeneous Catalysis: Halogenated aromatic compounds can be used in the study of heterogeneous catalysis. For instance, research has been conducted on the catalytic exchange of halogenated aromatics on metal surfaces, providing insights into catalyst activity and reaction mechanisms. uow.edu.au Copper, for example, can act as a catalyst for both halogenation and dehalogenation reactions of aromatic compounds depending on the reaction conditions. mdpi.com

The continued development of synthetic methods for preparing and functionalizing polyhalogenated methylbenzenes will undoubtedly fuel further discoveries in materials science and catalysis, leading to new technologies and a deeper understanding of molecular structure-property relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dibromo-4-chloro-2-iodo-5-methylbenzene, and how do reaction conditions influence halogenation selectivity?

- Methodology : Multi-step halogenation via electrophilic aromatic substitution (EAS) is typical for polychlorinated/brominated aromatics. For regioselective iodination, use a directing group (e.g., methyl at position 5) to favor iodination at position 2. Sequential halogenation should follow reactivity trends: Br > Cl > I under Friedel-Crafts conditions. Monitor intermediates via GC-MS or HPLC to confirm stepwise purity .

- Data Considerations : Conflicting regioselectivity may arise from steric hindrance or competing directing effects. Compare NMR (e.g., H/C) and X-ray crystallography data to resolve ambiguities .

Q. How can crystallographic data for this compound be refined to resolve disorder in halogen positions?

- Methodology : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for halogens, especially iodine, due to its high electron density. For disordered structures, split positions and refine occupancy factors iteratively .

- Contradiction Management : If SHELXL convergence is slow, cross-validate with density functional theory (DFT)-optimized geometries to identify plausible disorder models .

Q. What analytical techniques are optimal for characterizing halogen purity and substitution patterns?

- Methodology : Combine GC-MS (for volatile intermediates) and LC-HRMS (for final compound). Halogen-specific detection (e.g., ECD for GC) enhances sensitivity. Use NMR (if applicable) and NMR to confirm iodine incorporation .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodology : The methyl group at position 5 enhances steric shielding at position 2 (iodo), reducing undesired side reactions. Use Pd(PPh)/AsPh catalysts for selective coupling at bromine/chlorine positions. Monitor reaction kinetics via in situ IR to optimize ligand ratios .

- Data Contradictions : Conflicting yields may arise from competing C-I activation. Compare DFT-calculated activation energies with experimental results to identify mechanistic bottlenecks .

Q. What computational strategies predict the compound’s environmental persistence and toxicity?

- Methodology : Apply QSAR models for halogenated aromatics, focusing on bioaccumulation (logP) and persistence (half-life in soil/water). Use Gaussian or ORCA for DFT calculations to assess bond dissociation energies (BDEs) for debromination/dechlorination pathways .

- Validation : Cross-reference computational results with experimental biodegradation assays (e.g., OECD 301B) to validate predictions .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

- Methodology : Perform in vitro assays with human liver microsomes (HLMs) and LC-MS/MS to identify metabolites. Prioritize demethylation and dehalogenation pathways. Use molecular docking (AutoDock Vina) to model interactions with CYP3A4/2D6 active sites .

- Contradictions : Discrepancies between in silico and in vitro data may arise from protein flexibility. Apply molecular dynamics (MD) simulations to refine docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.